molecular formula C13H16N2O4 B4076856 4-[2-(4-nitrophenyl)propanoyl]morpholine

4-[2-(4-nitrophenyl)propanoyl]morpholine

Cat. No.: B4076856
M. Wt: 264.28 g/mol
InChI Key: NDELAUIXFAFOTJ-UHFFFAOYSA-N
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Description

4-[2-(4-Nitrophenyl)propanoyl]morpholine is a nitroaromatic morpholine derivative characterized by a propanoyl linker bridging a morpholine ring and a 4-nitrophenyl group. Key attributes include:

  • Molecular formula: Likely C₁₃H₁₄N₂O₄ (inferred from structural analogs).
  • Functional groups: A propanoyl chain (R-CO-), morpholine ring (six-membered heterocycle with one oxygen and one nitrogen), and a nitro group (-NO₂) on the phenyl ring.
  • Applications: Potential intermediates in pharmaceuticals, agrochemicals, or materials science due to the nitro group’s electron-withdrawing effects and the morpholine ring’s versatility in hydrogen bonding .

Properties

IUPAC Name

1-morpholin-4-yl-2-(4-nitrophenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-10(13(16)14-6-8-19-9-7-14)11-2-4-12(5-3-11)15(17)18/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDELAUIXFAFOTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

4-(4-Nitrophenyl)morpholine

  • Structure: Direct linkage of morpholine to 4-nitrophenyl without a propanoyl spacer.
  • Key Data :

    Property Value Reference
    Molecular weight 208.21 g/mol
    Melting point 148–152°C
    Solubility Soluble in DMF
    λmax (UV) 375 nm (dioxane)
  • Reactivity: Undergoes ozonolysis with low yields (e.g., 30% conversion to 4-(4-nitrophenyl)morpholin-3-one in aqueous conditions) due to competing radical degradation pathways .
  • Applications : Used as a model compound for environmental pollutant studies and synthetic intermediates .

Comparison: The absence of the propanoyl group in 4-(4-nitrophenyl)morpholine reduces steric hindrance, enhancing solubility in polar solvents like DMF. However, the propanoyl chain in the target compound may improve pharmacokinetic properties (e.g., membrane permeability) in drug design.

4-(4-Nitrobenzyl)morpholine

  • Structure: Benzyl group (-CH₂-C₆H₄-NO₂) attached to morpholine.
  • Key Data :
    • Applications : Demonstrated anticancer activity in preclinical studies .
    • Synthesis : Prepared via nucleophilic substitution or Suzuki coupling, highlighting the nitro group’s role in facilitating electrophilic aromatic substitution .

However, the propanoyl chain offers a site for further functionalization (e.g., esterification or amidation).

4-[(4-Nitrophenyl)sulfonyl]morpholine

  • Structure : Sulfonyl group (-SO₂-) bridges morpholine and 4-nitrophenyl.
  • Key Data :




















    PropertyValueReference
    Molecular weight272.28 g/mol
    Melting point109–110°C (entry 5, Table 2)
  • Reactivity: Sulfonyl groups enhance stability against nucleophilic attack compared to carbonyl or propanoyl linkages.

Thiadiazole Derivatives with Morpholine-Nitrophenyl Motifs

  • Structure: Example: 5-(4-Nitrophenyl)amino-1,3,4-thiadiazole-2(3H)-thione conjugated with morpholine .
  • Key Data: Synthesis: Synthesized via ring closure of 4-(4-nitrophenyl)thiosemicarbazide with carbon disulfide . Bioactivity: Some derivatives show antinociceptive (pain-relieving) activity, attributed to the nitro group’s modulation of redox signaling .

Comparison: The thiadiazole core introduces additional heteroatoms (N, S), enabling π-π stacking interactions absent in the propanoyl-linked morpholine. This could enhance binding to biological targets like enzymes or receptors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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